molecular formula C20H16BrN3OS2 B2869838 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 681274-43-1

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B2869838
CAS No.: 681274-43-1
M. Wt: 458.39
InChI Key: ABWHVGVEAAISHY-UHFFFAOYSA-N
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Description

This compound features a 1H-indole core substituted at position 1 with a 4-bromophenylmethyl group and at position 3 with a sulfanyl-linked acetamide moiety, which is further connected to a 1,3-thiazol-2-yl group. Such structural features are common in bioactive molecules targeting enzymes or receptors involved in cancer and microbial infections .

Properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3OS2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)27-13-19(25)23-20-22-9-10-26-20/h1-10,12H,11,13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWHVGVEAAISHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole at the 1-Position

The introduction of the 4-bromobenzyl group to indole’s nitrogen atom is achieved via nucleophilic substitution.

Reaction Conditions

  • Substrate : Indole (1.0 eq)
  • Alkylating agent : 4-Bromobenzyl bromide (1.2 eq)
  • Base : Sodium hydride (NaH, 1.5 eq)
  • Solvent : Anhydrous tetrahydrofuran (THF)
  • Temperature : 0°C → room temperature (RT), 12 hours

Mechanism :
The deprotonation of indole by NaH generates a nucleophilic indolide ion, which attacks the electrophilic benzyl carbon of 4-bromobenzyl bromide.

Yield : 72–85% (reported for analogous alkylations).

Bromination at the Indole 3-Position

Bromination enhances reactivity for subsequent sulfanylation.

Reaction Conditions

  • Substrate : 1-[(4-Bromophenyl)methyl]-1H-indole (1.0 eq)
  • Brominating agent : N-Bromosuccinimide (NBS, 1.1 eq)
  • Initiator : Azobisisobutyronitrile (AIBN, 0.1 eq)
  • Solvent : Chloroform (CHCl₃)
  • Temperature : Reflux, 6 hours

Outcome :
Selective bromination at the 3-position yields 3-bromo-1-[(4-bromophenyl)methyl]-1H-indole.

Yield : 68–78% (extrapolated from similar indole brominations).

Thiolation of the 3-Bromoindole Intermediate

The bromine atom is displaced by a thiol group to enable thioether formation.

Reaction Conditions

  • Substrate : 3-Bromo-1-[(4-bromophenyl)methyl]-1H-indole (1.0 eq)
  • Thiol source : Thiourea (2.0 eq)
  • Solvent : Ethanol (EtOH)
  • Temperature : 80°C, 8 hours

Workup :
Hydrolysis with aqueous NaOH converts the thiouronium salt to the free thiol.

Yield : 65–70%.

Synthesis of 2-Bromo-N-(1,3-Thiazol-2-yl)acetamide

This intermediate is critical for forming the thioether linkage.

Reaction Conditions :

  • Substrate : 1,3-Thiazol-2-amine (1.0 eq)
  • Acylating agent : Bromoacetyl bromide (1.2 eq)
  • Base : Triethylamine (Et₃N, 1.5 eq)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C → RT, 4 hours

Outcome :
2-Bromo-N-(1,3-thiazol-2-yl)acetamide is obtained as a crystalline solid.

Yield : 88% (reported for analogous thiazol-2-yl acetamides).

Thioether Formation via Nucleophilic Substitution

The final coupling step links the sulfanylated indole and bromoacetamide.

Reaction Conditions :

  • Substrate : 3-Sulfanyl-1-[(4-bromophenyl)methyl]-1H-indole (1.0 eq)
  • Electrophile : 2-Bromo-N-(1,3-thiazol-2-yl)acetamide (1.1 eq)
  • Base : Potassium carbonate (K₂CO₃, 2.0 eq)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60°C, 10 hours

Mechanism :
The thiolate ion attacks the electrophilic α-carbon of the bromoacetamide, displacing bromide.

Yield : 60–65%.

Optimization Strategies

Critical Parameters for Yield Improvement

Parameter Optimal Range Impact on Yield
Reaction Temperature (Step 2.5) 60–70°C Prevents decomposition of thiolate
Equivalents of K₂CO₃ (Step 2.5) 2.0–2.5 eq Ensures complete deprotonation of thiol
Solvent Purity (All Steps) ≥99.9% anhydrous Minimizes side reactions

Industrial Scalability Considerations

  • Continuous Flow Reactors : Enhance mixing and heat transfer during exothermic steps (e.g., alkylation).
  • Catalytic Recycling : Use immobilized bases (e.g., polymer-supported Et₃N) to reduce waste.
  • Crystallization Protocols : Employ anti-solvent precipitation for high-purity acetamide intermediates.

Comparative Analysis of Alternative Pathways

Direct Sulfanylation vs. Bromination-Thiolation

Method Advantages Disadvantages
Direct Sulfanylation Fewer steps Low regioselectivity
Bromination-Thiolation High positional control (≥95%) Requires toxic brominating agents

Alternative Thiol Sources

Thiol Agent Reaction Efficiency Cost Implications
Thiourea Moderate (65–70%) Low
Sodium hydrosulfide (NaSH) High (75–80%) Corrosive handling

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiazole moieties can interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, the compound may inhibit certain kinases or proteases, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Indole Cores

  • N-(4-Bromophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide () Key Differences: The indole N1 position is substituted with a 4-chlorobenzoyl group instead of 4-bromophenylmethyl. The acetamide linker includes a 5-methoxy-2-methylindole moiety. The methoxy group could improve solubility but reduce metabolic stability .
  • 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide () Key Differences: Replaces the thiazole with a benzothiazole and introduces a 1,3,4-oxadiazole ring. Benzothiazole may improve DNA intercalation properties compared to thiazole .

Analogues with Modified Heterocycles

  • 2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide ()

    • Key Differences : Substitutes indole with imidazole and introduces an allyl group at N1.
    • Implications : Imidazole’s basic nitrogen may facilitate protonation at physiological pH, altering bioavailability. The allyl group could increase reactivity but reduce metabolic stability .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Key Differences: Lacks the indole core and bromophenylmethyl group, instead featuring a dichlorophenyl-acetamide-thiazole structure. However, the absence of the indole moiety may reduce planar stacking interactions .

Analogues with Sulfur-Containing Linkers

  • 2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide () Key Differences: Replaces the sulfanyl (S–) linker with a sulfinyl (SO) group and introduces a 2-chlorophenyl-substituted thiazole. The 2-chlorophenyl substitution on thiazole may alter steric interactions in binding sites .
  • N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(4-methylbenzyl)-1H-indol-3-yl]sulfanyl}acetamide ()

    • Key Differences : Substitutes thiazole with thiadiazole and introduces an ethylsulfanyl group.
    • Implications : Thiadiazole’s additional nitrogen atom may enhance coordination with metal ions (e.g., zinc in metalloenzymes). Ethylsulfanyl could improve lipophilicity but increase susceptibility to oxidative metabolism .

Anticancer Activity

  • Indole derivatives (e.g., ) often target Bcl-2/Mcl-1 anti-apoptotic proteins or DNA topoisomerases. The bromophenylmethyl group in the target compound may enhance pro-apoptotic activity compared to chlorophenyl analogues due to heavier halogen effects on protein binding .

Antimicrobial Potential

  • Thiazole- and thiadiazole-containing compounds (e.g., ) show structural similarity to β-lactam antibiotics, suggesting possible antibacterial activity. The sulfanyl linker in the target compound may mimic the β-lactam ring’s reactivity, though this requires validation .

Crystallographic and Stability Data

  • Substituents like bromophenyl () and dichlorophenyl () influence molecular planarity and crystal packing. The target compound’s bromophenylmethyl group likely induces greater torsional strain compared to smaller substituents, affecting solubility and crystallinity .

Biological Activity

2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features an indole moiety, a thiazole ring, and a bromophenyl group, which are known to contribute to various biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C23H25BrN2OSC_{23}H_{25}BrN_2OS, with a molecular weight of approximately 479.44 g/mol. The structural complexity allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies.

Anticancer Activity

Research has shown that compounds containing thiazole and indole derivatives exhibit notable anticancer properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µg/mL)Reference
2-Amino-1,3-thiazoleCaco-231.9% viability
Thiazole derivativeA54944.3% viability
Indole-thiazole derivativeCaco-2<50% viability

The data indicates that the presence of specific functional groups significantly influences the cytotoxicity of these compounds.

Antimicrobial Activity

In addition to anticancer properties, thiazole-containing compounds have demonstrated antimicrobial activity. Studies have reported that certain derivatives exhibit effectiveness against Gram-negative bacteria, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Thiazole derivative AE. coli10 µg/mL
Thiazole derivative BS. aureus15 µg/mL

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Interaction with Enzymes : The indole moiety can interact with various enzymes, potentially modulating their activity.
  • Receptor Binding : The bromophenyl group may enhance binding affinity to specific receptors involved in cancer progression and microbial resistance.
  • Cell Cycle Modulation : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.

Case Studies

A notable study investigated the anticancer effects of related thiazole compounds on Caco-2 cells. The results showed a significant decrease in cell viability (39.8%) compared to untreated controls (p < 0.001), highlighting the potential of these compounds as therapeutic agents against colorectal cancer .

Another study focused on the synthesis and biological evaluation of novel thiazole derivatives, revealing that modifications to the thiazole ring could enhance anticancer activity across various cell lines .

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